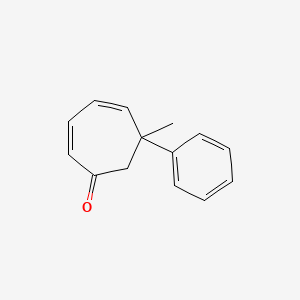![molecular formula C13H26B2O4 B14494880 Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate CAS No. 63267-60-7](/img/structure/B14494880.png)
Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate is a compound that belongs to the bicyclo[3.3.1]nonane family. This family of compounds is known for its unique structural features and diverse biological activities. The bicyclo[3.3.1]nonane moiety is predominant in many biologically active natural products due to its exceptional characteristics .
Preparation Methods
The synthesis of tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate can be achieved through various synthetic routes. One common method involves starting from bicyclo[3.3.1]nonane-2,6-dione, which undergoes several steps to form the desired compound . The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the boronate ester. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Chemical Reactions Analysis
Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can lead to the formation of different boronate esters .
Scientific Research Applications
Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of bicyclo[3.3.1]nonane have shown potential as anticancer agents and ion receptors . The compound’s unique structure makes it attractive for use in asymmetric catalysis and as molecular tweezers .
Mechanism of Action
The mechanism of action of tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate involves its interaction with specific molecular targets and pathways. The compound’s boronate groups can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate can be compared with other similar compounds, such as bicyclo[3.3.1]nonane-2,6-dione and its derivatives. These compounds share the bicyclo[3.3.1]nonane core structure but differ in their functional groups and reactivity. The unique boronate groups in this compound distinguish it from other similar compounds and contribute to its specific applications and properties .
Properties
CAS No. |
63267-60-7 |
|---|---|
Molecular Formula |
C13H26B2O4 |
Molecular Weight |
268.0 g/mol |
IUPAC Name |
(1-dimethoxyboranyl-2-bicyclo[3.3.1]nonanyl)-dimethoxyborane |
InChI |
InChI=1S/C13H26B2O4/c1-16-14(17-2)12-8-7-11-6-5-9-13(12,10-11)15(18-3)19-4/h11-12H,5-10H2,1-4H3 |
InChI Key |
WLKFXHZCKLQOQF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCC2CCCC1(C2)B(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)

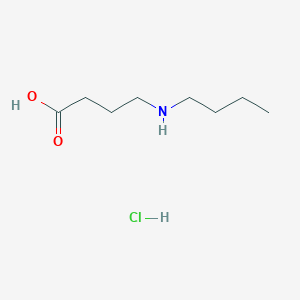
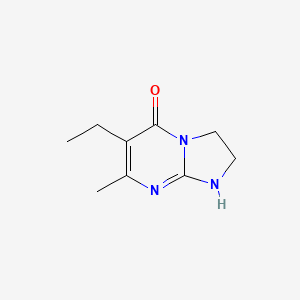
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
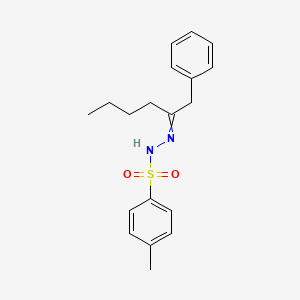

![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
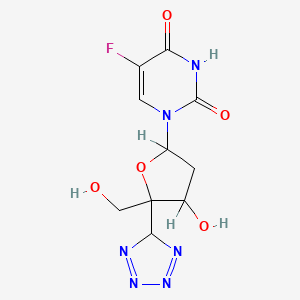
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
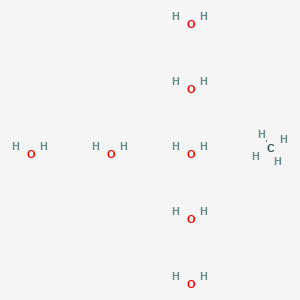

![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
